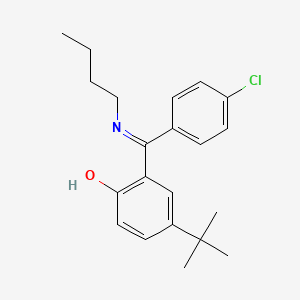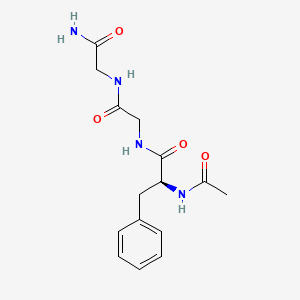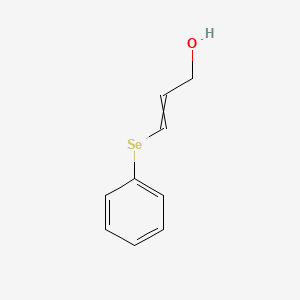
3-(Phenylselanyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylselanyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenylselanyl group attached to a prop-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylselanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the allyl alcohol attacks the phenylselenyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylselanyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a phenylselenoether.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Phenylselenoethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Phenylselanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Phenylselanyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating oxidative stress. This redox activity is central to its biological effects, including its antioxidant properties.
Comparison with Similar Compounds
Cinnamyl Alcohol: Similar structure but lacks the phenylselanyl group.
Phenylselenyl Chloride: Used as a reagent in the synthesis of 3-(Phenylselanyl)prop-2-en-1-ol.
Selenocysteine: An amino acid containing selenium, structurally different but functionally related in terms of selenium chemistry.
Uniqueness: this compound is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
78998-90-0 |
|---|---|
Molecular Formula |
C9H10OSe |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
3-phenylselanylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10OSe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-6,8,10H,7H2 |
InChI Key |
SKTCBYYJCSUHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
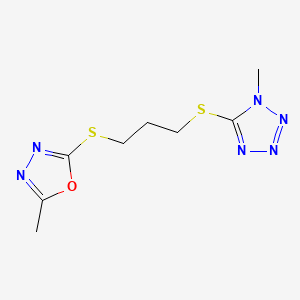
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)


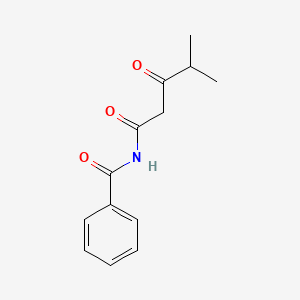
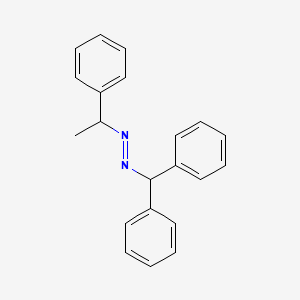
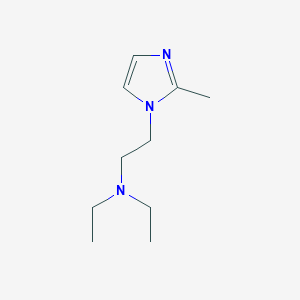
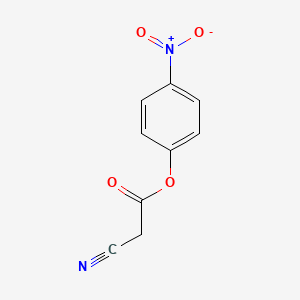
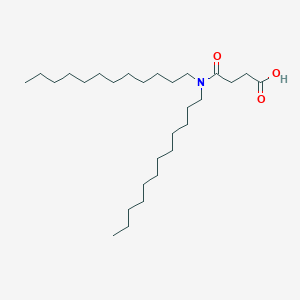
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
